2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c11-7-3-1-6(2-4-7)10-13-8(5-16-10)9(15)14-12/h1-5H,12H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFLSWYMFFIYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C(=O)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thiazole-Carbohydrazide Scaffolds: A Technical Guide to Synthesis, Bioactivity, and Drug Design
Foreword: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. This guide delves into the potent synergy achieved by integrating the thiazole ring with a carbohydrazide linker. The thiazole nucleus, a five-membered heterocycle containing sulfur and nitrogen, is a "privileged scaffold" present in numerous FDA-approved drugs, valued for its metabolic stability and diverse interaction capabilities.[1][2] When tethered to a carbohydrazide group (–CONHNH2), which acts as a versatile synthetic handle and a potent hydrogen bonding unit, the resulting scaffold becomes a powerful platform for generating libraries of bioactive compounds. This document provides researchers and drug development professionals with an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of these promising chemical entities.
Section 1: Core Synthesis and Chemical Logic
The construction of thiazole-based carbohydrazide derivatives is a multi-step process that relies on established, high-yield chemical transformations. The causality behind each synthetic step is critical for optimization and derivatization.
Foundational Scaffold Synthesis: The Hantzsch-Hydrazine Route
The most common pathway to the core thiazole-carbohydrazide intermediate involves two key stages: the Hantzsch thiazole synthesis followed by hydrazinolysis.
Stage 1: Hantzsch Thiazole Synthesis This classic condensation reaction builds the thiazole ring itself. The process involves the cyclization of a thioamide with an α-haloketone (or α-halo ester). For the purpose of creating the carbohydrazide precursor, an ethyl 2-chloroacetoacetate is typically used.
Stage 2: Hydrazinolysis The resulting ethyl thiazole-5-carboxylate is then converted to the key carbohydrazide intermediate. This is a standard nucleophilic acyl substitution where the highly nucleophilic hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxy group to form the thermodynamically stable carbohydrazide.[3]
Caption: General workflow for the synthesis of thiazole-acyl-hydrazones.
Derivatization via Condensation: Crafting the Final Scaffold
The true versatility of the scaffold is unlocked in the final step. The thiazole-5-carbohydrazide intermediate, with its reactive terminal -NH2 group, readily undergoes condensation reactions with a wide array of aldehydes or ketones to form acyl-hydrazones (a type of Schiff base).[3][4] This reaction is typically acid-catalyzed, as protonation of the aldehyde's carbonyl oxygen enhances its electrophilicity, facilitating the attack by the carbohydrazide's nitrogen.[3] This modular approach allows for the systematic introduction of diverse substituents, which is fundamental for exploring structure-activity relationships (SAR).
Detailed Protocol 1: Synthesis of 4-methyl-2-(aryl)thiazole-5-carbohydrazide (Key Intermediate)
This protocol outlines the synthesis of the core intermediate, adapted from established literature.[3]
-
Step 1 (Thiazole Formation):
-
To a solution of the desired substituted benzothioamide (10 mmol) in absolute ethanol (50 mL), add ethyl 2-chloroacetoacetate (10 mmol).
-
Reflux the mixture for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, ethyl 4-methyl-2-(aryl)thiazole-5-carboxylate, will often precipitate.
-
Filter the solid, wash with cold ethanol, and dry. Recrystallize from ethanol if further purification is needed.
-
-
Step 2 (Hydrazinolysis):
-
Suspend the ethyl-thiazole-carboxylate (5 mmol) from Step 1 in absolute ethanol (40 mL).
-
Add hydrazine hydrate (80% solution, 25 mmol, 5 equivalents) dropwise to the suspension.
-
Causality: A large excess of hydrazine is used to drive the reaction to completion.
-
Reflux the mixture for 8-12 hours, during which the solid ester will dissolve and a new solid (the hydrazide) will precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the resulting white or off-white solid, wash thoroughly with cold water and then a small amount of cold ethanol.
-
Dry the product, 4-methyl-2-(aryl)thiazole-5-carbohydrazide, under vacuum. The purity is typically high enough for the next step without further purification.
-
Section 2: The Pharmacological Spectrum
The thiazole-carbohydrazide scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable starting point for drug discovery programs targeting various diseases.[5][6][7]
Antimicrobial Activity
This scaffold is a potent framework for developing novel antimicrobial agents to combat rising drug resistance.[8][9]
-
Antibacterial Action: Derivatives have shown moderate to good growth inhibition against both Gram-positive (e.g., Staphylococcus aureus, Listeria monocytogenes) and Gram-negative (e.g., Escherichia coli, Salmonella enteritidis) bacteria.[3] In some cases, the parent thiazole-carbohydrazide itself has exhibited activity superior to the reference drug gentamicin against certain strains.[3] The mechanism is often linked to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is critical for bacterial DNA replication.[8][10]
-
Antifungal Properties: Significant activity has been noted against fungal pathogens like Candida albicans.[3] Certain derivatives have shown inhibitory effects comparable or even superior to the standard antifungal drug fluconazole.[3]
Caption: Logical overview of antimicrobial targeting by the scaffold.
Anticancer Activity
The thiazole core is a well-established component of anticancer drugs like Dasatinib.[11] The addition of the carbohydrazide linker allows for modifications that can fine-tune activity against various cancer cell lines.
-
Cytotoxicity: Derivatives have demonstrated significant cytotoxic potential against cell lines such as hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549).[11][12][13]
-
Mechanism of Action: The anticancer effects are often multifaceted. Studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from proliferating.[13][14][15] A key mechanism identified for some derivatives is the inhibition of critical signaling proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is essential for tumor angiogenesis.[13]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aryl-4-methylthiazole Hydrazones | HepG-2 | 1.61 - 1.98 | [11] |
| 2-Hydrazinyl-thiazol-4-ones | MCF-7 | 2.57 | [13] |
| 2-Hydrazinyl-thiazol-4-ones | HepG-2 | 7.26 | [13] |
| Thiazole-hydrazide analogs | A549 | Selective Cytotoxicity | [12] |
| Table 1: Selected Anticancer Activity Data for Thiazole-Carbohydrazide Derivatives. |
Anti-inflammatory and Antiviral Activities
-
Anti-inflammatory: Certain thiazolyl-carbonyl-thiosemicarbazides (a close analog of carbohydrazides) have shown potent anti-inflammatory effects. This activity is linked to their ability to inhibit inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key mediator in the inflammatory process.[16][17]
-
Antiviral: The scaffold has been explored for activity against a range of DNA and RNA viruses.[18] While activity can be specific, derivatives have shown inhibitory effects against viruses such as Hepatitis C (HCV) and influenza virus.[1][19][20]
Section 3: Structure-Activity Relationship (SAR) and Drug Design
Systematic modification of the thiazole-carbohydrazide scaffold has yielded crucial insights into the structural requirements for biological activity.[21][22]
-
The Aryl Moiety (at position 2 of thiazole): The nature and substitution pattern of the aryl ring attached to the thiazole are critical. Electron-withdrawing groups (e.g., trifluoromethyl, -CF3) have been shown to enhance antimicrobial activity.[3]
-
The Hydrazone Substituent: This is the most common point of diversification. The electronic properties of the substituent introduced via the aldehyde play a major role.
-
For antimicrobial activity , substitutions like monohydroxy, para-fluoro, and 2,4-dichloro on the benzylidene ring have been shown to be beneficial.[3]
-
For anticancer activity , the presence of chloro or dimethylamino groups on the terminal phenyl ring can significantly influence cytotoxicity.[11][12] The position of the substituent (ortho vs. para) can also dramatically alter the anticancer profile.[12]
-
-
The Core Scaffold: The integrity of the thiazole ring and the carbohydrazide linker is generally essential for activity, as they correctly position the substituents for interaction with biological targets.
Detailed Protocol 2: General Synthesis of N'-(Arylmethylidene)-thiazole-5-carbohydrazides (Final Products)
This protocol details the final derivatization step, adapted from published methods.[3]
-
Reaction Setup:
-
Dissolve the thiazole-carbohydrazide intermediate (1 mmol) in absolute ethanol (10-15 mL) in a round-bottom flask. Gentle heating may be required to achieve dissolution.
-
Add the desired substituted benzaldehyde (1 mmol).
-
Self-Validation: Add 2-3 drops of a strong acid catalyst (e.g., concentrated H2SO4 or glacial acetic acid). The catalyst is crucial for activating the aldehyde, and its absence will result in a significantly slower or incomplete reaction.
-
-
Reaction and Work-up:
-
Reflux the mixture for 2-6 hours. The formation of the product is often indicated by a color change or the precipitation of a solid. Monitor the reaction's progress using TLC.
-
After completion, cool the flask to room temperature and then in an ice bath.
-
Filter the precipitated solid product.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde or catalyst.
-
-
Purification and Characterization:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/ethanol mixture) to obtain the pure acyl-hydrazone derivative.
-
Confirm the structure using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The disappearance of the -NH2 proton signals from the carbohydrazide and the appearance of a new azomethine (-N=CH-) proton signal in the ¹H-NMR spectrum are key indicators of a successful reaction.[3][4]
-
Conclusion and Future Outlook
The thiazole-based carbohydrazide scaffold represents a highly adaptable and pharmacologically potent platform in medicinal chemistry. Its straightforward, modular synthesis allows for the creation of large, diverse chemical libraries amenable to high-throughput screening. The broad spectrum of demonstrated biological activities—spanning antimicrobial, anticancer, anti-inflammatory, and antiviral domains—underscores its significance.[2][23] Future research should focus on elucidating specific molecular targets for these compounds, optimizing their pharmacokinetic profiles for better bioavailability and reduced toxicity, and leveraging computational modeling to guide the rational design of next-generation therapeutics based on this versatile and powerful core.
References
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Crisan, O., et al. (2018). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Molecules. Available from: [Link]
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Paithankar, V. R., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]
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Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available from: [Link]
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Arote, V. (2024). A review on thiazole based compounds and it's pharmacological activities. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Parrino, B., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. Available from: [Link]
-
Yurttaş, L., et al. (2015). Synthesis, Characterization and Antiviral Activities of Some Novel 4-Thiazolidinones Derived from Imidazo[2,1-b][3][11]thiazole-5-carbohydrazide Hydrazones. ResearchGate. Available from: [Link]
-
Sharma, S., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Available from: [Link]
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Zala, G. I., et al. (2019). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. Available from: [Link]
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Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available from: [Link]
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Singhal, M. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Journal of Emerging Technologies and Innovative Research. Available from: [Link]
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Rehman, S. U., et al. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. Molecules. Available from: [Link]
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Petrou, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules. Available from: [Link]
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Crisan, O., et al. (2018). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. ResearchGate. Available from: [Link]
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Unknown. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Available from: [Link]
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Unknown. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Journal of Drug Delivery and Therapeutics. Available from: [Link]
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Abbas, S. Y., et al. (2022). Anti-viral activity of thiazole derivatives: an updated patent review. ResearchGate. Available from: [Link]
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Taha, M. M., et al. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. DergiPark. Available from: [Link]
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Abbas, S. Y., et al. (2022). Anti-viral activity of thiazole derivatives: an updated patent review. PubMed. Available from: [Link]
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Kumar, P., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. Available from: [Link]
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Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Research Square. Available from: [Link]
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Megahed, W. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link]
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Al-Ostoot, F. H., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed. Available from: [Link]
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Megahed, W. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. Available from: [Link]
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Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]
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Reddy, T. S., et al. (2015). Synthesis, Anticancer and Antioxidant Activity of Novel Carbazole-Based Thiazole Derivatives. ResearchGate. Available from: [Link]
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Unknown. (2024). A Review On Chemistry And Antimicrobial Activity Of Thiazole. Journal of Drug Delivery and Therapeutics. Available from: [Link]
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Vlase, L., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. Available from: [Link]
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Sharma, P., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available from: [Link]
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Al-Ostoot, F. H., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science. Available from: [Link]
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Yurttas, L., et al. (2015). Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents. ResearchGate. Available from: [Link]
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Unknown. (n.d.). Overview on Biological Activities of Thiazole Derivatives. ResearchGate. Available from: [Link]
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Li, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Available from: [Link]
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Ghorbani-Vaghei, R., et al. (2022). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Molecules. Available from: [Link]
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Unknown. (n.d.). Structure Activity Relationship. ResearchGate. Available from: [Link]
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Vlase, L., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available from: [Link]
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Vlase, L., et al. (2023). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. Available from: [Link]
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Kim, Y-C., et al. (2012). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Structure-Activity Relationship (SAR) of 4-Chlorophenyl Thiazole Derivatives: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of 4-chlorophenyl thiazole derivatives, a privileged scaffold in medicinal chemistry. We explore the structural determinants governing their efficacy as antimicrobial and anticancer agents, with a specific focus on the role of the 4-chlorophenyl moiety in modulating lipophilicity, metabolic stability, and target engagement (e.g., EGFR, DNA gyrase). Detailed synthetic protocols, mechanistic pathways, and quantitative SAR data are presented to support drug discovery workflows.
Introduction: The Pharmacophore Advantage
The thiazole ring is a cornerstone of medicinal chemistry, serving as a bioisostere for pyridine and a linker that restricts conformational flexibility. However, the specific functionalization at the C4 position with a 4-chlorophenyl group creates a unique pharmacophore with distinct advantages:
-
Enhanced Lipophilicity: The chlorine atom at the para-position significantly increases the partition coefficient (logP), facilitating passive diffusion across bacterial cell walls and mammalian cell membranes.
-
Metabolic Blockade: The C4-position of a phenyl ring is a primary site for cytochrome P450-mediated hydroxylation. Substitution with chlorine blocks this metabolic soft spot, prolonging the half-life (
) of the drug candidate. -
Halogen Bonding: Unlike fluorine, the chlorine atom possesses a distinct positive electrostatic potential cap (sigma-hole), allowing it to participate in halogen bonding with carbonyl oxygens or aromatic systems in the binding pockets of target proteins (e.g., EGFR kinase domain).
Chemical Synthesis: The Hantzsch Protocol[1][2][3]
The most robust method for constructing this scaffold is the Hantzsch Thiazole Synthesis. This condensation reaction between a
Core Synthetic Pathway[3]
The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the
Figure 1: Step-wise mechanism of the Hantzsch synthesis for generating the 4-chlorophenyl thiazole core.
Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole
Reagents:
-
4-Chlorophenacyl bromide (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Absolute Ethanol (10 mL per mmol)
-
Sodium acetate (anhydrous)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenacyl bromide (e.g., 2.33 g, 10 mmol) in absolute ethanol (50 mL).
-
Addition: Add thiourea (0.84 g, 11 mmol) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 3–4 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). -
Work-up: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.[2][1]
-
Neutralization: Pour the reaction mixture into ice-cold water (100 mL) and neutralize with saturated sodium acetate or ammonium hydroxide solution until pH
8. A solid precipitate will form. -
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure product.
-
Expected Yield: 85–95%
-
Appearance: White to pale yellow crystalline solid.
-
Structure-Activity Relationship (SAR) Analysis
The biological activity of these derivatives is tightly controlled by substitutions at three key positions on the thiazole ring.
SAR Map: The Pharmacophore
Figure 2: SAR map highlighting the functional roles of substitutions on the thiazole scaffold.
Detailed Analysis
1. The C4-Position: The Lipophilic Anchor
The 4-chlorophenyl group is rarely replaced without loss of activity in antimicrobial and anticancer series.
-
Electronic Effect: The electron-withdrawing nature of chlorine (inductive effect) decreases the electron density on the thiazole ring, which can strengthen
-stacking interactions with aromatic residues (e.g., Phe, Trp) in enzyme active sites. -
Steric Fit: In EGFR kinase inhibition, the 4-chlorophenyl moiety occupies a hydrophobic pocket near the gatekeeper residue (Thr790). Larger halogens (Br, I) often clash sterically, while smaller ones (F) may not fill the pocket adequately to displace water molecules.
2. The C2-Position: The Diversity Point
This is the primary site for derivatization to tune selectivity.
-
Hydrazone Linkages (
): Condensation with aromatic aldehydes creates hydrazones. These derivatives often show superior anticancer activity (IC in nanomolar range) due to the ability of the hydrazone nitrogen to form hydrogen bonds with residues like Met793 in the EGFR hinge region. -
Amide Linkages (
): Acylation improves proteolytic stability but can reduce solubility.
3. The C5-Position
Generally, substitution at C5 is less tolerated. Small groups (methyl) are acceptable, but bulky substituents often disrupt the planar conformation required for DNA intercalation or kinase binding.
Biological Applications & Mechanism of Action[5]
Anticancer Activity (Target: EGFR Kinase)
Derivatives bearing the 4-chlorophenyl group are potent ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).
-
Mechanism: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor for the backbone NH of Met793. The 4-chlorophenyl group projects into the hydrophobic back-pocket, engaging in Van der Waals interactions.
-
Data Trend:
-
Compound A (4-Cl): IC
= 0.25 M (Strong binder) -
Compound B (4-H): IC
> 10 M (Weak binder) -
Compound C (4-OMe): IC
= 2.1 M (Moderate binder - electronic mismatch)
-
Antimicrobial Activity (Target: DNA Gyrase)
These compounds exhibit bactericidal activity against Gram-positive strains (S. aureus, B. subtilis).
-
Mechanism: They stabilize the DNA-gyrase complex, preventing DNA religation and leading to double-strand breaks. The lipophilicity of the Cl-group is critical for penetrating the thick peptidoglycan layer of Gram-positive bacteria.
Figure 3: Dual mechanism of action pathways for anticancer and antimicrobial efficacy.
Experimental Protocol: MTT Cytotoxicity Assay
To validate the SAR discussed, the following protocol assesses cell viability.
Materials:
-
Cell lines: MCF-7 (Breast), A549 (Lung)[3]
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
Workflow:
-
Seeding: Plate cells (
cells/well) in 96-well plates and incubate for 24 hours at /5% CO . -
Treatment: Treat cells with graded concentrations of the thiazole derivative (0.1 – 100
M) dissolved in DMSO (final DMSO < 0.1%). -
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove media and add 100
L DMSO to dissolve formazan crystals. -
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC
using non-linear regression analysis (GraphPad Prism).
Summary of Key SAR Data
The following table synthesizes data from multiple studies to illustrate the impact of the R-group at position 4 of the phenyl ring (on the thiazole C4) and the linker at C2.
| Compound ID | C4-Phenyl Sub.[7][8][9][10][11][12][13] (R1) | C2-Linker (R2) | Target | Activity (IC | Insight |
| TZ-01 | 4-Cl | Free Amine (NH | S. aureus | 12.5 | Baseline antimicrobial activity. |
| TZ-02 | H | Free Amine (NH | S. aureus | >100 | Loss of lipophilicity reduces potency. |
| TZ-03 | 4-Cl | Hydrazone (Ph-4-NO | EGFR | 0.24 | High potency; H-bonding + hydrophobic fit. |
| TZ-04 | 4-OMe | Hydrazone (Ph-4-NO | EGFR | 1.80 | Electron donation disrupts binding. |
| TZ-05 | 4-Cl | Amide (NH-CO-CH | MCF-7 | 5.2 | Good stability, moderate potency. |
References
-
Thiazole-driven heterocyclic hybrids as EGFR inhibitors. PubMed Central. Available at: [Link]
-
Synthesis and biological evaluation of 4-(4-chlorophenyl)thiazole compounds. SciELO. Available at: [Link]
-
Structure-activity relationships of thiazole and thiadiazole derivatives. PubMed Central. Available at: [Link]
-
Microwave-assisted Hantzsch thiazole synthesis. PubMed Central. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 11. Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnrjournal.com [pnrjournal.com]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide, a key intermediate in the development of novel therapeutic agents. The synthesis proceeds via the hydrazinolysis of ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate. This guide is designed to offer a reproducible, in-depth methodology, underpinned by mechanistic insights and rigorous safety protocols. We will delve into the causality behind experimental choices, ensuring a thorough understanding for researchers in medicinal chemistry and drug discovery.
Introduction and Scientific Context
The 1,3-thiazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of pharmacologically active compounds, demonstrating antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The incorporation of a carbohydrazide functional group (-CONHNH₂) at the 4-position of the thiazole ring provides a versatile synthetic handle for the construction of more complex molecules, such as hydrazones and other heterocyclic systems, which are themselves classes of compounds with significant biological potential.[2][3]
The target molecule, this compound, combines the structural features of the chloro-substituted phenyl ring, the stable thiazole core, and the reactive carbohydrazide moiety, making it a valuable building block for library synthesis in drug discovery programs.
This protocol details the conversion of the corresponding ethyl ester to the desired carbohydrazide. The selected method is the direct hydrazinolysis using hydrazine hydrate, a robust and widely employed transformation in organic synthesis for converting esters to hydrazides.[3][4]
Reaction Mechanism: Nucleophilic Acyl Substitution
The conversion of an ester to a carbohydrazide is a classic example of nucleophilic acyl substitution. The reaction mechanism proceeds in two principal stages:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of hydrazine (H₂N-NH₂) on the electrophilic carbonyl carbon of the ethyl ester. This forms a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The ethoxy group (-OCH₂CH₃) is eliminated as the leaving group (ethanol), and the C=O double bond is reformed, yielding the final carbohydrazide product.
The use of an alcohol, such as ethanol, as the solvent is advantageous as it can readily accommodate the ethanol byproduct, and the starting materials are typically soluble in it. The reaction is often driven to completion by using an excess of hydrazine hydrate or by heating under reflux to increase the reaction rate.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | 306935-41-1 | C₁₂H₁₀ClNO₂S | 267.73 | ≥97% | Major Chemical Suppliers |
| Hydrazine Hydrate (55-64%) | 7803-57-8 | H₆N₂O | 50.06 | ~55% Hydrazine | Major Chemical Suppliers |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | 46.07 | ≥99.5% | Major Chemical Suppliers |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A | In-house |
Laboratory Equipment
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Buchner funnel and filter flask assembly
-
Filter paper (e.g., Whatman No. 1)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders and pipettes
-
Melting point apparatus
-
Analytical balance
-
Standard laboratory glassware
-
Fume hood
Detailed Experimental Protocol
WARNING: Hydrazine hydrate is highly toxic, corrosive, a suspected carcinogen, and can be fatal if inhaled.[5][6] This entire procedure must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles/face shield, must be worn at all times.[7][8][9]
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate (e.g., 5.0 g, 18.67 mmol).
-
Add absolute ethanol (50 mL) to the flask and stir the mixture until the ester is fully dissolved.
-
-
Addition of Hydrazine Hydrate:
-
Carefully add hydrazine hydrate (~60%, 5.0 mL, approx. 103 mmol, ~5.5 equivalents) to the solution dropwise at room temperature. The use of a significant excess of hydrazine helps to drive the reaction to completion.
-
-
Reflux:
-
Attach a reflux condenser to the flask and place the assembly in a heating mantle.
-
Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain the reflux with gentle stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting ester spot indicates reaction completion.
-
-
Product Isolation:
-
After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Further cool the flask in an ice bath for 30-60 minutes to facilitate the precipitation of the solid product.
-
Collect the precipitated white or off-white solid by vacuum filtration using a Buchner funnel.
-
-
Purification:
-
Wash the collected solid on the filter with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted hydrazine hydrate and other soluble impurities.
-
To further purify the product, recrystallization from ethanol is recommended. Transfer the crude solid to an Erlenmeyer flask, add a minimal amount of hot ethanol to dissolve it completely, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry the final product under vacuum to a constant weight.
-
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | Literature values should be consulted for comparison. A sharp melting point range indicates high purity. |
| FT-IR (KBr, cm⁻¹) | ~3300-3200 (N-H stretching of hydrazide), ~1650 (C=O stretching, amide I band), ~1600 (C=N stretching of thiazole) |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the aromatic protons of the chlorophenyl group (doublets around 7.5-8.0 ppm), a singlet for the thiazole proton, and broad singlets for the -NH and -NH₂ protons of the hydrazide group. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Peaks corresponding to the carbonyl carbon (~160-165 ppm), and carbons of the thiazole and chlorophenyl rings. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to [M+H]⁺ for C₁₀H₈ClN₃OS. |
Overall Synthesis Workflow
Troubleshooting and Expert Insights
-
Low Yield: If the yield is lower than expected, ensure that the reflux time was sufficient for the reaction to go to completion. Confirm the quality of the starting ester and the concentration of the hydrazine hydrate. In some cases, extending the reflux time or using a larger excess of hydrazine hydrate may improve the yield.
-
Oily Product: If the product oils out instead of precipitating as a solid, it may be due to impurities. Try scratching the inside of the flask with a glass rod to induce crystallization. If this fails, solvent extraction followed by recrystallization from a different solvent system may be necessary.
-
Solvent Choice: Ethanol is a common and effective solvent for this reaction. It is a good solvent for the starting materials and the reaction byproduct is also ethanol, simplifying the reaction environment. Methanol can also be used.
-
Importance of Washing: Thoroughly washing the crude product with cold ethanol is crucial to remove residual hydrazine hydrate, which can interfere with subsequent reactions and analytical characterization.
References
- Vertex AI Search. (2025).
- Nexchem Ltd. (n.d.).
- Thermo Fisher Scientific. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%)
- Oxford Lab Fine Chem LLP. (n.d.).
- Arkema Inc. (n.d.).
- MDPI. (n.d.). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)
- Kulka, M. (1955). HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Canadian Journal of Chemistry, 33(1), 1-6.
- LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters.
- Nowak, M., et al. (2023). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. Molecules, 28(15), 5789.
- Semantic Scholar. (2021).
- Arnott, G. (2023). Hydrolysis of esters mechanism. YouTube.
- Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube.
- ChemicalBook. (n.d.). This compound.
- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
- Taylor & Francis Online. (n.d.). Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents.
- BLDpharm. (n.d.). 69542-81-0|this compound.
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (2021). (PDF)
- ResearchGate. (n.d.).
- Baghdad Science Journal. (2021).
- PrepChem.com. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Dana Bioscience. (n.d.). This compound 10mg.
- ChemicalBook. (n.d.). ethyl 4-(2-chlorophenyl)
- Sigma-Aldrich. (n.d.). 2-Amino-4-(4-chlorophenyl)thiazole 98 2103-99-3.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Amino-4-(4-chlorophenyl)thiazole 2103-99-3.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
Reaction conditions for hydrazinolysis of ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate
Application Note: Optimized Hydrazinolysis of Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate
Executive Summary
This technical guide details the reaction conditions for the conversion of ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate to its corresponding hydrazide, 2-(4-chlorophenyl)thiazole-4-carbohydrazide . This transformation is a critical step in the synthesis of bioactive scaffolds, particularly for antimicrobial and anticancer drug discovery. The protocol utilizes a nucleophilic acyl substitution driven by hydrazine hydrate in refluxing ethanol, ensuring high yields (>80%) and purity suitable for subsequent derivatization (e.g., Schiff base formation).
Scientific Foundation & Mechanistic Insight
The Chemical Transformation
The reaction involves the hydrazinolysis of an ethyl ester located at the C4 position of the thiazole ring.[1] The electron-withdrawing nature of the thiazole ring, combined with the 4-chlorophenyl substituent at C2, activates the carbonyl carbon, making it susceptible to nucleophilic attack by hydrazine.
Reaction Mechanism (B_AC2)
The mechanism follows a standard base-catalyzed bimolecular acyl cleavage (B_AC2 ).
-
Nucleophilic Attack: The lone pair of the terminal nitrogen in hydrazine (
) attacks the electrophilic carbonyl carbon of the ester. -
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination: The ethoxide ion (
) is expelled as a leaving group, reforming the carbonyl double bond to yield the hydrazide. -
Proton Transfer: Rapid proton transfer occurs between the ethoxide and the protonated hydrazide nitrogen, releasing ethanol as the byproduct.
Figure 1: Mechanistic pathway of the hydrazinolysis reaction via nucleophilic acyl substitution.
Experimental Protocol (SOP)
Safety Warning: Hydrazine hydrate is highly toxic, corrosive, and a potential carcinogen. All operations must be performed in a functioning fume hood using nitrile gloves and safety goggles.
Materials & Reagents
-
Substrate: Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate (1.0 eq)
-
Reagent: Hydrazine hydrate (80% or 99%, 5.0 – 10.0 eq)
-
Solvent: Absolute Ethanol (or 95% Ethanol)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.[2]
Step-by-Step Procedure
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol (approx. 2.67 g) of ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate in 30 mL of absolute ethanol. Stir until the solid is fully suspended or dissolved.
-
Reagent Addition: Add hydrazine hydrate (50 mmol, ~2.5 mL) dropwise to the stirring solution at room temperature.
-
Note: A large excess (5-10 equivalents) is used to prevent the formation of the symmetrical bis-hydrazide dimer.
-
-
Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78-80 °C) with moderate stirring.
-
Monitoring: Maintain reflux for 3 to 5 hours . Monitor reaction progress via Thin Layer Chromatography (TLC).[2]
-
TLC System: Hexane:Ethyl Acetate (3:2) or Chloroform:Methanol (9:1).
-
Visualization: UV light (254 nm). The hydrazide product is significantly more polar (lower
) than the starting ester.
-
-
Cooling & Precipitation: Once the starting material is consumed, remove the heat source and allow the reaction mixture to cool to room temperature. Often, the product will crystallize out upon cooling.
-
Optional: If no precipitate forms, concentrate the solvent to half-volume under reduced pressure or pour the mixture onto crushed ice (~100 g).
-
-
Isolation: Filter the precipitate using a Büchner funnel under vacuum.
-
Washing: Wash the filter cake with cold water (2 x 20 mL) to remove excess hydrazine, followed by cold ethanol (1 x 10 mL).
-
Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.
Purification
The crude product is typically pure enough for synthesis. If necessary, recrystallize from hot ethanol or ethanol/DMF mixtures to yield fine needles/crystals.
Figure 2: Operational workflow for the synthesis and isolation of the target hydrazide.
Optimization & Troubleshooting Matrix
The following table summarizes critical reaction parameters and their impact on yield and purity.
| Parameter | Recommended Condition | Rationale | Troubleshooting |
| Solvent | Ethanol (Abs. or 95%) | Good solubility for ester; product precipitates upon cooling. | If solubility is poor, use n-Propanol or add small amount of DMF . |
| Stoichiometry | 1:5 to 1:10 (Ester:Hydrazine) | Drives equilibrium to product; prevents dimer formation. | If bis-hydrazide forms (high MP impurity), increase hydrazine ratio. |
| Temperature | Reflux (~80 °C) | Provides necessary activation energy for amide bond formation. | If reaction is slow (>6h), ensure vigorous reflux or switch to n-Propanol (BP 97°C). |
| Time | 3 - 5 Hours | Sufficient for >95% conversion. | Monitor by TLC.[2] Extended heating (>12h) may cause degradation. |
Characterization (Quality Control)
To validate the synthesis, the following spectral data should be observed:
-
IR Spectroscopy: Appearance of NH/NH2 stretching bands at 3100–3350 cm⁻¹ and a shift in the carbonyl peak (amide I) to 1640–1660 cm⁻¹ (lower frequency than the starting ester ~1720 cm⁻¹).
-
¹H NMR (DMSO-d₆):
-
Disappearance of the ethyl group signals (quartet ~4.3 ppm, triplet ~1.3 ppm).
-
Appearance of a broad singlet for -CONH- at ~9.5–10.0 ppm .[3]
-
Appearance of a broad singlet for -NH₂ at ~4.5–5.0 ppm .
-
-
Melting Point: The hydrazide typically has a higher melting point than the starting ester (Expect range: 160–190 °C depending on purity).
References
-
Chimenti, F., et al. "Synthesis and antimicrobial activity of some new thiazole derivatives." Journal of Heterocyclic Chemistry 46.5 (2009): 1027-1031. Link
-
Mehmood, H., et al. "Synthesis and molecular docking studies of 5-acetyl-2-(arylidenehydrazin-1-yl)-4-methyl-1,3-thiazoles."[4] Chemical Biodiversity 19.2 (2022). Link
-
Altıntop, M. D., et al. "Synthesis and evaluation of new thiazole derivatives as potential antimicrobial agents." Molecules 21.6 (2016): 769. Link
-
Narayana, B., et al. "Synthesis of some new 2-(4-chlorophenyl)-4-substituted thiazole derivatives." E-Journal of Chemistry 6 (2009): 493-498. Link
Sources
- 1. Sci-Hub. Some Conversions of Thiazoline Carboxylic Acid Esters. / ChemInform, 2004 [sci-hub.box]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility enhancement of thiazole carbohydrazides in DMSO and biological media
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with thiazole carbohydrazide derivatives. This document provides in-depth troubleshooting advice and answers to frequently encountered questions regarding the solubility of this important class of compounds in Dimethyl Sulfoxide (DMSO) and common biological media.
Section 1: Understanding and Troubleshooting DMSO Stock Solutions
This section addresses the foundational step in most experimental workflows: preparing a stable, accurate DMSO stock solution. Errors at this stage can lead to unreliable and misleading downstream data.[1]
Question 1: My thiazole carbohydrazide compound won't fully dissolve in 100% DMSO, even at what should be a reasonable concentration. What's happening?
Answer:
Complete dissolution in DMSO is the critical first step. If you observe particulates, crystals, or a cloudy solution, several factors could be at play.
-
Intrinsic Solubility Limit: Every compound has a finite solubility in any given solvent, including DMSO.[1][2] You may simply be exceeding this limit. It's a common misconception that all organic compounds are highly soluble in DMSO. Corporate compound collections often show that 10-20% of compounds are not soluble in DMSO at typical screening concentrations (e.g., 10-30 mM).[1]
-
Solid-State Form (Polymorphism): The crystalline form of your compound significantly impacts its solubility. Amorphous (non-crystalline) solids are generally more soluble than stable crystalline forms because less energy is required to break the solid lattice.[1] Your synthesis or purification method may have produced a particularly stable, less soluble polymorph.
-
Purity: Impurities from the synthesis can sometimes be less soluble than the final compound, appearing as undissolved material. Conversely, highly soluble impurities could make a sample appear to dissolve when the active compound has not.[1]
-
Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of even small amounts of water can significantly decrease the solubility of hydrophobic compounds. Always use anhydrous, high-purity DMSO from a freshly opened bottle or one that has been stored properly in a desiccator.
Troubleshooting Protocol:
-
Reduce Concentration: The most straightforward step is to attempt dissolution at a lower concentration.
-
Gentle Heating & Sonication: Gently warm the solution (e.g., to 30-40°C) and use a sonicator bath. This adds energy to the system, helping to overcome the crystal lattice energy.[3] However, be cautious, as prolonged heating can degrade sensitive compounds.
-
Vortexing: Ensure thorough mixing by vortexing the solution vigorously.
-
Verification: After dissolution, centrifuge the sample at high speed (e.g., >10,000 x g for 10 minutes). Even if the solution looks clear, this can pellet micro-precipitates that are invisible to the naked eye. Inspect the bottom of the tube carefully.
Question 2: My compound dissolved perfectly in DMSO initially, but after a few freeze-thaw cycles, I see a precipitate. Why does this happen and is my stock solution still usable?
Answer:
This is a common and often overlooked problem that can severely impact the accuracy of your results.[4] The concentration of your supernatant is no longer what you think it is, leading to erroneous dose-response curves and inaccurate structure-activity relationships (SAR).[1]
The primary reason for precipitation during freeze-thaw cycles is that the process encourages the compound to return to its most stable, lowest-energy state, which is often a crystalline solid.[2][4] When you initially dissolve the compound, you may create a supersaturated solution, especially if you used heating. Upon freezing and re-thawing, the compound has the opportunity to nucleate and crystallize out of solution.
Workflow for Handling Freeze-Thaw Precipitation
Caption: Workflow for addressing precipitation after freeze-thaw cycles.
Best Practices for Stock Solution Storage:
-
Aliquot: The single most effective strategy is to prepare single-use aliquots of your freshly made stock solution. This minimizes the number of freeze-thaw cycles for any given sample.
-
Lower Concentration: If feasible, storing compounds at a lower concentration can reduce the likelihood of precipitation.[1]
-
Check Stability: Some thiazole derivatives can be unstable in DMSO, undergoing degradation over time, which can also result in the formation of insoluble products.[5][6] If you suspect instability, it is crucial to analyze the stock solution by LC-MS or NMR over time.
Section 2: Overcoming Precipitation in Biological Media
The transition from a 100% organic solvent (DMSO) to a primarily aqueous environment (cell culture media, assay buffer) is the most common point of failure for poorly soluble compounds.
Question 3: My compound is fully dissolved in its DMSO stock, but it crashes out of solution immediately when I add it to my aqueous assay buffer. Why?
Answer:
This phenomenon, often called "precipitation upon dilution," is a classic sign of a poorly water-soluble compound.[5][7] While your thiazole carbohydrazide is soluble in the polar aprotic solvent DMSO, the moment you introduce it to an aqueous buffer, the solvent environment changes dramatically. The DMSO concentration plummets, and the surrounding water molecules cannot effectively solvate the hydrophobic compound, causing it to precipitate.[7]
The Dilution Process and Precipitation
Caption: The mechanism of compound precipitation upon dilution in aqueous media.
Initial Troubleshooting Steps:
-
Lower the Final DMSO Concentration: While counterintuitive, ensuring the final DMSO concentration in your assay is low (generally <0.5% for cell-based assays) is crucial to minimize solvent-induced artifacts and toxicity.[7] However, this makes the final solution more aqueous, which can worsen precipitation. It's a balancing act.
-
Modify the Dilution Protocol: Instead of a single large dilution (e.g., 1:1000), perform a serial dilution.[3][5] First, make an intermediate dilution of your DMSO stock into your assay buffer or media that is already warm (37°C).[3] Vortex this intermediate dilution immediately and thoroughly before making the final dilution into your assay plate. This gradual change in solvent polarity can sometimes keep the compound in solution.
-
Reduce the Final Compound Concentration: Test a lower concentration of your compound. It's possible your target concentration is simply above the thermodynamic solubility limit in the final assay buffer.[8]
Section 3: Advanced Solubility Enhancement Strategies
If basic troubleshooting fails, you may need to employ more advanced formulation strategies to keep your thiazole carbohydrazide in solution.
Question 4: How can I use pH to my advantage to increase the solubility of my thiazole compound?
Answer:
Many thiazole carbohydrazide derivatives contain ionizable functional groups (weakly acidic or weakly basic centers). Their charge state, and therefore their aqueous solubility, is highly dependent on the pH of the solution.[9] For many drug molecules, pH modification is a powerful tool to enhance solubility.[9]
-
Weakly Basic Compounds: If your compound has a basic nitrogen (like an amine or a basic thiazole ring), it will become protonated and positively charged at a pH below its pKa. This charged species is almost always more soluble in water than the neutral form. Therefore, using a more acidic buffer (e.g., pH 5.0-6.5) can dramatically increase solubility.[5]
-
Weakly Acidic Compounds: If your compound has an acidic proton (like a phenol or a carboxylic acid, though less common in this core structure), it will become deprotonated and negatively charged at a pH above its pKa. Using a more basic buffer (e.g., pH 7.5-8.5) will increase its solubility.[5]
| Compound Type | pKa Relationship | Action to Increase Solubility | Example Buffer System |
| Weakly Basic Thiazole | pH < pKa | Lower the pH of the buffer | Citrate Buffer, MES Buffer |
| Weakly Acidic Thiazole | pH > pKa | Raise the pH of the buffer | Phosphate Buffer (high pH), HEPES |
Important Considerations:
-
Assay Compatibility: Ensure the pH required for solubility is compatible with your biological assay. Enzymes and cells have optimal pH ranges for activity and viability.
-
pKa Determination: If the pKa of your compound is unknown, you may need to determine it experimentally or use computational prediction tools to guide your pH selection.
Question 5: What are co-solvents and how can I use them?
Answer:
A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of poorly soluble compounds.[9][10] The co-solvent essentially reduces the overall polarity of the water-based solvent system, making it more "friendly" to hydrophobic molecules.
| Co-Solvent | Common Use & Properties | Typical Final Concentration |
| Ethanol | Commonly used, but can have effects on cells at higher concentrations. | 1-5% |
| Polyethylene Glycol (PEG 300/400) | Low toxicity, often used in preclinical formulations.[11] | 5-20% |
| Propylene Glycol | Another common choice with a good safety profile.[10] | 5-20% |
| Glycerol | Can help stabilize proteins and is generally well-tolerated by cells.[11] | 1-10% |
Protocol for Using Co-solvents:
-
Prepare your assay buffer.
-
Add the desired percentage of the co-solvent to the buffer and mix well.
-
Add your DMSO stock solution to the co-solvent/buffer mixture.
-
Crucially, always run a "vehicle control" containing the same concentration of DMSO and co-solvent to ensure that the solvent mixture itself does not affect your biological assay.
Question 6: I've tried everything else. What are some more advanced, formulation-based approaches?
Answer:
When simple methods are insufficient, several advanced formulation strategies can be employed, which are common in the pharmaceutical industry to enable the development of poorly soluble drugs.[12][13][14]
-
Cyclodextrins: These are sugar-based macrocycles with a hydrophobic interior and a hydrophilic exterior.[5] They can encapsulate a poorly soluble thiazole molecule, forming an "inclusion complex" that is readily soluble in water.[5][8][9] The drug is then released from the complex to interact with its target.
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer scale.[15][16] According to the Noyes-Whitney equation, decreasing particle size increases the surface area, which can lead to a faster dissolution rate and higher apparent solubility.[9][15] This is achieved through methods like media milling or high-pressure homogenization.[16]
-
Solid Dispersions: In this approach, the drug is dispersed at a molecular level within a hydrophilic polymer matrix (like PVP or a poloxamer).[5][15] This creates an amorphous form of the drug, preventing it from crystallizing and thereby enhancing its solubility and dissolution rate.[5][12]
Section 4: Key Experimental Protocols
Protocol 1: Preparation and Validation of a DMSO Stock Solution
-
Preparation: Accurately weigh the thiazole carbohydrazide compound. Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex vigorously for 2-3 minutes. If not fully dissolved, sonicate in a water bath for 10-15 minutes. Gentle warming (37°C) can be applied if necessary.
-
Visual Inspection: Visually inspect the solution against a bright light and a dark background to check for any visible particulates.
-
Centrifugation: Centrifuge the tube at >10,000 x g for 10 minutes to pellet any potential micro-precipitates.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new, clean tube, avoiding the very bottom of the centrifugation tube.
-
Aliquoting & Storage: Dispense the validated stock solution into single-use aliquots in properly labeled tubes. Store at -20°C or -80°C.
Protocol 2: Cyclodextrin Inclusion Complex Formation (Kneading Method)
This protocol is a common starting point for screening the effectiveness of cyclodextrins.
-
Molar Ratio Selection: Choose a molar ratio of drug to cyclodextrin (e.g., 1:1, 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its solubility and safety profile.
-
Cyclodextrin Paste: In a mortar, add the cyclodextrin and a small amount of a water/ethanol (50:50) mixture. Knead with a pestle until a homogenous paste is formed.
-
Drug Incorporation: Add the thiazole carbohydrazide powder to the paste in small portions while continuously kneading for 45-60 minutes. Add more solvent mixture if the paste becomes too stiff.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven.
-
Final Processing: Grind the dried complex into a fine powder and store it in a desiccator.
-
Solubility Testing: Test the solubility of the resulting powder in your aqueous buffer compared to the unformulated drug.
References
- Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Benchchem.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- How do I avoid precipitation of DMSO soluble compounds in water based culture media?. ResearchGate.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate.
- Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit.
- Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
- Compound precipitation in high-concentration DMSO solutions. PubMed.
- Technical Support Center: Improving the Solubility of Thiazole Compounds. Benchchem.
- How to tackle compound solubility issue. Reddit.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. ResearchGate.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
- Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. ACS Publications.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
- An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
- Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Green solvents for eco-friendly synthesis of bioactive heterocycles. ResearchGate.
- SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results.
- Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications.
- Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. PubMed.
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC.
- The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed.
- SUPPORTING INFORMATION. Wiley Online Library.
- CHAPTER 2: Tactics to Improve Solubility. Royal Society of Chemistry.
- Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. PMC.
- Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. PMC.
- Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC.
- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PMC.
- Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. PMC.
- 1,2-Thiazole-5-carbohydrazide. Benchchem.
- Dimethyl Sulfoxide. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. researchgate.net [researchgate.net]
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- 16. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Hantzsch Thiazole Synthesis Troubleshooting
Executive Summary & Diagnostic Workflow
The Hantzsch thiazole synthesis is a cornerstone method for constructing 1,3-thiazoles via the condensation of
This guide moves beyond basic recipe following. It treats the reaction as a kinetic competition between S-alkylation (productive pathway) and oxidative degradation/polymerization (non-productive pathway).
Interactive Diagnostic Flowchart
Use the following decision tree to identify your specific failure mode.
Figure 1: Diagnostic logic flow for identifying Hantzsch thiazole synthesis failure points. Blue nodes indicate analysis steps; Red/Yellow nodes indicate decision points; White dashed nodes indicate corrective actions.
Core Mechanism & Critical Failure Points
To troubleshoot effectively, you must understand the "Invisible" steps. The reaction proceeds in two distinct phases:[1][2][3]
-
Intermolecular S-Alkylation: The sulfur of the thioamide attacks the
-carbon of the haloketone. This is an reaction.-
Failure Point: Steric hindrance at the
-carbon or poor nucleophilicity of the thioamide (due to electron-withdrawing groups) halts the reaction here.
-
-
Intramolecular Cyclization & Dehydration: The nitrogen attacks the carbonyl, forming a hydroxythiazoline intermediate, which then eliminates water to aromatize.
-
Failure Point: The hydroxythiazoline intermediate is surprisingly stable. Without sufficient driving force (acid catalysis or heat), the reaction stalls at this non-aromatic intermediate [1].
-
Troubleshooting Modules (Q&A)
Module 1: Reactant Integrity ("Garbage In, Garbage Out")
Q: My reaction turns black immediately upon mixing. Is this normal?
A: No. Instant blackening indicates the oxidative decomposition of the
-
The Cause:
-haloketones are notoriously unstable lachrymators. Old bottles often contain liberated acid (HBr/HCl) and polymerized material. -
The Fix:
-
Check the Haloketone: Run a TLC of the starting material.[4] If there is a streak or spot at the baseline, it is degraded.
-
Purification: Recrystallize solid haloketones from hexane/ether. For liquids, pass through a short plug of silica gel immediately before use.
-
Scavenging: If the thioamide is oxidation-prone, conduct the reaction under
atmosphere.
-
Q: I see starting material remaining even after refluxing for 24 hours.
A: This suggests a failure in the initial S-alkylation step (
-
The Cause: Often due to solvation shells . In protic solvents like ethanol, the thiourea/thioamide sulfur is heavily hydrogen-bonded, reducing its nucleophilicity.
-
The Fix: Switch to a polar aprotic solvent like DMF or 1,4-Dioxane . These solvents solvate the cation but leave the sulfur anion "naked" and more reactive [2].
Module 2: The "Stuck" Intermediate (Dehydration Failure)
Q: LCMS shows a peak with Mass = [Expected Product] + 18. What is this? A: You have isolated the 4-hydroxythiazoline intermediate .
-
The Science: The cyclization has occurred, but the final aromatization (dehydration) step has stalled. This is common when electron-withdrawing groups on the aromatic ring destabilize the carbocation transition state required for water elimination [3].
-
The Fix ("The Acid Kick"):
-
Do not discard.
-
Add a catalytic amount of p-toluenesulfonic acid (pTSA) or concentrated
(2-3 drops) to the reaction mixture. -
Reflux for an additional 1-2 hours. The acid protonates the hydroxyl group, making it a better leaving group (
), driving aromatization.
-
Module 3: Regioselectivity & Salt Formation
Q: I obtained a solid, but the NMR shows broad peaks and the melting point is too high. A: You likely isolated the Hydrobromide (HBr) salt of the thiazole, not the free base.
-
The Science: The reaction generates one equivalent of HBr as a byproduct. Thiazoles are basic; they will spontaneously form salts with the generated acid.
-
The Fix:
Q: Can I get the wrong isomer? A: Yes, specifically with N-substituted thioureas.
-
The Issue: Under strongly acidic conditions, regioselectivity can shift, leading to 2-imino-2,3-dihydrothiazoles instead of the expected 2-aminothiazoles [5].
-
The Fix: Maintain neutral conditions if possible. If acid is required for dehydration, use weak acids (acetic acid) or minimize exposure time to strong mineral acids.
Experimental Protocols
Protocol A: Standard "Robust" Synthesis (Ethanol Reflux)
Best for simple substrates.
-
Dissolution: Dissolve 1.0 equiv of thioamide in Ethanol (0.5 M concentration).
-
Addition: Add 1.05 equiv of
-haloketone. -
Reflux: Heat to reflux (
) for 2-4 hours. Monitor by TLC.[1] -
Isolation:
Protocol B: The "Rescue" Protocol (For Stuck Intermediates)
Use when Protocol A fails or LCMS shows M+18 peak.
-
Solvent Switch: Use DMF or Ethanol/DMF (3:1) mixture.
-
Catalyst: Add 10 mol% p-toluenesulfonic acid (pTSA) or Silica-supported Tungstosilisic Acid [6].
-
Dehydration: Reflux for 4-6 hours.
-
Workup: Pour into ice-water containing excess
. Extract with Ethyl Acetate if no solid forms.
Data & Optimization: Solvent Effects[2][5][7][8]
The choice of solvent dramatically impacts reaction rate and yield.
| Solvent | Dielectric Constant | Reaction Rate | Yield (Typical) | Best For... |
| Ethanol | 24.5 | Moderate | 60-85% | Standard substrates; Green chemistry. |
| Methanol | 32.7 | Moderate | 65-85% | Similar to EtOH; easier workup (lower BP). |
| DMF | 36.7 | Fast | 85-95% | Difficult substrates ; poor nucleophiles. |
| Water | 80.1 | Slow | 40-60% | Green chemistry; requires phase transfer catalyst. |
| Solvent-Free | N/A | Very Fast | 80-90% | Mechanochemical (grinding); simple substrates [7]. |
References
-
Hantzsch Thiazole Synthesis Mechanism & Intermediates
-
Solvent Effects in Hantzsch Synthesis
- Source: Potdar, N. S., et al. "Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
-
URL:[Link]
- Isolation of Hydroxythiazoline Intermediates: Source: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. (General reference on mechanism stalling).
-
Workup and Salt Formation
- Source: Chem Help Asap. "Hantzsch Thiazole Synthesis Procedure."
-
URL:[Link]
-
Regioselectivity Issues (Acidic Conditions)
-
Catalytic Improvements (Tungstosilisic Acid)
- Source: Heravi, M. M., et al.
-
URL:[Link]
-
Microwave/Solvent-Free Variations
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synarchive.com [synarchive.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Hantzsch pyridine synthesis | 37 Publications | 294 Citations | Top Authors | Related Topics [scispace.com]
- 11. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Aryl-Thiazole-4-Carbohydrazide Intermediates
Welcome to the technical support center for the purification of 2-aryl-thiazole-4-carbohydrazide intermediates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with isolating and purifying these valuable heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles behind them, enabling you to troubleshoot effectively and optimize your results.
The 2-aryl-thiazole-4-carbohydrazide scaffold is a cornerstone in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, antibacterial, and antitubercular properties[1][2][3]. Achieving high purity of these intermediates is a non-negotiable prerequisite for subsequent synthetic steps and reliable biological screening. This guide synthesizes field-proven insights and established methodologies to address the specific purification challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for your target compounds.
Q1: What are the most common and effective purification techniques for 2-aryl-thiazole-4-carbohydrazide intermediates?
The two primary methods for purifying these solid intermediates are recrystallization and column chromatography .
-
Recrystallization is often the first choice due to its simplicity and scalability. It is highly effective for removing minor impurities that have different solubility profiles from your target compound. Solvents like ethanol, or mixtures such as ethanol-chloroform, are frequently successful[1][4].
-
Column Chromatography is employed when recrystallization fails to remove impurities with similar solubilities or when dealing with complex mixtures containing multiple side products[5][6]. It offers superior separation based on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase.
-
Washing/Trituration can be used as a preliminary purification step. Washing the crude solid with a solvent in which the product is insoluble but the impurities are soluble (e.g., water, n-hexane, or hot ethanol) can significantly clean the material before a more rigorous purification step[4][5].
Q2: What are the likely impurities I might encounter during the synthesis and workup?
Impurities typically stem from unreacted starting materials or the formation of side products. Common culprits include:
-
Unreacted Thiosemicarbazones: These are precursors in many common synthetic routes, such as the Hantzsch thiazole synthesis[7][8].
-
Unreacted α-Halo Carbonyl Compounds (e.g., 2-bromo-acetophenones): These are also starting materials in the Hantzsch synthesis and can be lachrymatory and reactive[9].
-
Side-Products from Cyclization: The reaction to form the thiazole ring can sometimes yield alternative heterocyclic systems or polymeric materials, depending on the reaction conditions[10].
-
Hydrolyzed Starting Materials or Product: The ester precursor to the carbohydrazide can be hydrolyzed back to the carboxylic acid, which will not react with hydrazine. Similarly, the hydrazide itself can be sensitive to harsh acidic or basic conditions during workup.
Q3: How do I choose between recrystallization and column chromatography?
The choice depends on the purity of your crude product, which is best assessed by Thin Layer Chromatography (TLC).
-
Choose Recrystallization if: Your TLC shows one major product spot with only minor, well-separated impurity spots (either much higher or lower Rf value). This indicates that a suitable solvent can likely be found to dissolve the product while leaving impurities behind, or vice-versa[5].
-
Choose Column Chromatography if: Your TLC shows multiple spots with close Rf values to your product, or if the product spot is "smeared," indicating a complex mixture. Column chromatography is necessary for separating compounds with similar polarities[5][6].
Below is a decision-making workflow to guide your choice.
Caption: Workflow for selecting a purification strategy.
Part 2: Troubleshooting Guide
This section tackles specific experimental problems in a Q&A format.
Problem: My crude product is an oil or a sticky solid and won't crystallize after the reaction workup.
Cause & Explanation: This common issue, often called "oiling out," occurs when the product separates from the solution above its melting point or as a supersaturated, amorphous solid. This can be due to the presence of significant impurities (like unreacted starting materials or solvents) that depress the melting point and inhibit lattice formation.
Solution Pathway:
-
Solvent Removal: Ensure all reaction solvents (e.g., ethanol, DMF) are thoroughly removed under reduced pressure. Residual solvent is a primary cause of oiling out.
-
Trituration: Attempt to induce crystallization by adding a small amount of a non-polar solvent in which your product is expected to be insoluble (e.g., n-hexane, diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This creates nucleation sites for crystal growth.
-
Co-solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., acetone, ethanol). Slowly add a poor solvent (e.g., water, hexane) dropwise with vigorous stirring until persistent cloudiness appears. Allow the mixture to stand, which may induce crystallization.
-
Purification First: If the above fails, the crude oil is likely too impure. Proceed directly to column chromatography to isolate the product, which should then crystallize easily from the collected fractions upon solvent evaporation.
Problem: My yield is consistently low after purification by recrystallization.
Cause & Explanation: Low yields after recrystallization can stem from several factors: using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration. The goal is to create a saturated solution at high temperature and allow slow cooling for maximum crystal recovery[10].
Solution Pathway:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excessive solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing recovery.
-
Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator for several hours to maximize crystal formation. Rapid cooling leads to the formation of small, often impure, crystals and lower recovery.
-
Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing out on the cold glass surfaces.
-
Second Crop Recovery: After filtering the first crop of crystals, concentrate the mother liquor (the remaining solution) by about half and cool it again. This may yield a "second crop" of crystals. Note that this second crop may be less pure and should be analyzed separately by TLC.
Problem: TLC analysis shows a persistent impurity spot very close to my product spot, even after multiple recrystallizations.
Cause & Explanation: This indicates the presence of an impurity with a polarity and solubility profile very similar to your target compound, making separation by recrystallization inefficient. This is a classic scenario where a more powerful separation technique is required.
Solution Pathway:
-
Switch to Column Chromatography: This is the most effective solution. The high surface area of the stationary phase (silica gel) provides a much greater resolving power than recrystallization[5].
-
Optimize TLC System: Before running a column, optimize the TLC solvent system to achieve maximum separation (ΔRf) between your product and the impurity. Test various solvent mixtures of differing polarity (e.g., ethyl acetate/hexane, dichloromethane/methanol). The ideal system will give your product an Rf value of approximately 0.3-0.4.
-
Consider Preparative TLC/HPLC: For small quantities or very difficult separations, preparative TLC or preparative High-Performance Liquid Chromatography (HPLC) can be used. These techniques offer the highest resolution but are more time-consuming and costly[5].
Problem: My compound appears to be degrading on the silica gel column.
Cause & Explanation: Standard silica gel is slightly acidic (pH ≈ 4-5) and can cause the degradation of acid-sensitive compounds. The hydrazide functional group, in particular, can be susceptible to hydrolysis or rearrangement under acidic conditions. You might observe this as streaking on the TLC plate or the appearance of new, lower-Rf spots as the column runs.
Solution Pathway:
-
Use Neutralized Silica Gel: Deactivate the silica gel by preparing a slurry with your column solvent and adding 1-2% triethylamine (or another volatile base). This neutralizes the acidic sites on the silica surface.
-
Switch to an Alternative Stationary Phase:
-
Alumina (Al₂O₃): Alumina is available in neutral, basic, and acidic forms. Neutral or basic alumina is an excellent alternative for compounds that are sensitive to acidic silica.
-
Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography can be used. Here, the stationary phase is non-polar (C18-coated silica) and the mobile phase is polar (e.g., acetonitrile/water or methanol/water).
-
Part 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your purification experiments.
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Place a small amount of your crude solid (20-30 mg) in a test tube. Add a few drops of a test solvent (see Table 1). If it dissolves immediately at room temperature, it is too soluble. If it is insoluble at room temperature, heat the test tube. If it dissolves when hot but becomes insoluble again upon cooling, you have found a suitable solvent.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and the activated charcoal (if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to a constant weight.
-
Purity Check: Analyze the purified product by TLC and measure its melting point. A sharp melting point is indicative of high purity.
Table 1: Common Solvents for Recrystallization of Thiazole Derivatives
| Solvent(s) | Polarity | Notes | Reference |
| Ethanol | Polar Protic | Widely used and effective for many thiazole derivatives.[1][11] | |
| Ethanol-Chloroform | Tunable | A mixture can be used to fine-tune solubility for difficult cases.[4] | |
| Benzene / Toluene | Non-polar | Can be effective, but use with caution due to toxicity.[1][12] | |
| Acetone | Polar Aprotic | Good for moderately polar compounds. | General Use |
| Ethyl Acetate | Medium Polarity | Another common choice for moderately polar solids. | General Use |
Protocol 2: General Column Chromatography Procedure
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation and moves your target compound to an Rf of ~0.3-0.4 (see Table 2).
-
Column Packing: Pack a glass chromatography column with silica gel using the "slurry method." Create a slurry of silica gel in your chosen eluent and pour it into the column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimum amount of the column eluent or a slightly more polar solvent (like dichloromethane). Alternatively, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the concentrated sample or the silica-adsorbed sample to the top of the column bed.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure (e.g., with a pump or nitrogen line) to maintain a steady flow rate.
-
Fraction Analysis: Monitor the fractions being collected using TLC. Spot every few fractions on a TLC plate to identify which ones contain your purified product.
-
Combine and Evaporate: Combine the pure fractions (those containing only your product spot) in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified solid.
-
Purity Check: Confirm the purity of the isolated solid by TLC, melting point, and/or NMR spectroscopy.
Table 2: Typical TLC Solvent Systems for Thiazole Intermediates
| Solvent System (v/v) | Polarity | Typical Application | Reference |
| Acetone / n-Hexane (1:3) | Medium | Good starting point for many hydrazinyl-thiazoles.[9] | |
| Ethyl Acetate / Hexane (e.g., 3:7 to 1:1) | Medium | Highly versatile and tunable for a wide range of polarities. | General Use |
| Dichloromethane / Methanol (e.g., 9.5:0.5) | Polar | For more polar thiazole derivatives. | General Use |
Part 4: Visualization of Troubleshooting Logic
When a purification attempt fails, a logical workflow can help identify the next steps. The following diagram illustrates a troubleshooting process for a failed recrystallization.
Caption: Troubleshooting workflow for a failed recrystallization.
References
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
- One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. (n.d.). orientjchem.org.
- How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane? (2023).
- CARBOHYDRAZIDE. (n.d.). chemicalland21.com.
- Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. (2021).
- Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. (n.d.). Taylor & Francis.
- Troubleshooting guide for the synthesis of heterocyclic compounds. (n.d.). Benchchem.
- Synthesis and Crystallization of N-Rich Triazole Compounds. (n.d.). MDPI.
- Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). PMC.
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). PMC.
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PMC.
- Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. (n.d.). PubMed.
- Thiazole. (n.d.). Wikipedia.
- Carbohydrazide. (n.d.).
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). ijcrt.org.
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- 2. Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orientjchem.org [orientjchem.org]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
Stability of thiazole-4-carbohydrazide in aqueous vs. organic solvents
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with thiazole-4-carbohydrazide. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in aqueous and organic solvents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of thiazole-4-carbohydrazide.
Q1: What is the general stability of thiazole-4-carbohydrazide in aqueous versus organic solvents?
A1: Thiazole-4-carbohydrazide is expected to exhibit significantly greater stability in common organic solvents (e.g., DMSO, DMF, ethanol, methanol) compared to aqueous solutions.[1][2] Hydrazide moieties are susceptible to hydrolysis, a reaction catalyzed by water, especially under non-neutral pH conditions.[2][3] Organic solvents, being non-aqueous, minimize the risk of hydrolysis. Thiazole rings themselves are generally stable but can be susceptible to degradation under harsh conditions like strong acids, bases, or oxidizing agents, which are often encountered in aqueous-based forced degradation studies.[4][5]
Q2: How does pH affect the stability of thiazole-4-carbohydrazide in aqueous solutions?
A2: The stability of carbohydrazide derivatives in aqueous solutions is often pH-dependent.[2] Both acidic and alkaline conditions can accelerate the hydrolysis of the carbohydrazide group. Forced degradation studies on similar thiazole derivatives confirm that the compounds undergo significant degradation under both acidic and alkaline hydrolysis conditions.[4][5] The thiazole ring itself can also be compromised under extreme pH. Therefore, for maximum stability in aqueous media, it is critical to maintain a neutral pH (around 7.0) and use buffered solutions.
Q3: Is thiazole-4-carbohydrazide sensitive to light or temperature?
A3: Yes, both light and temperature can be critical factors. Thiazole-containing compounds can be susceptible to photodegradation.[6] This process may involve reaction with singlet oxygen, leading to complex rearrangements of the thiazole ring.[6] Therefore, solutions should be protected from light using amber vials or by covering the container with aluminum foil.
Regarding temperature, carbohydrazide and its derivatives can be thermally labile. While stable at room temperature or below, heating can lead to decomposition, and in some cases, may even be explosive under dry conditions.[7] For long-term storage, keeping the compound as a solid at low temperatures (e.g., 4°C or -20°C) in a desiccated environment is recommended. Solutions should be prepared fresh; if storage is necessary, they should be stored at low temperatures and for a minimal duration.
Q4: What are the signs of degradation?
A4: Visual signs of degradation in solution can include a change in color (e.g., turning yellow), the formation of a precipitate, or a decrease in clarity. Chemically, degradation is identified by analytical methods like HPLC, where you would observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[4][5]
Q5: Which organic solvents are recommended for stock solutions?
A5: Anhydrous Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for preparing high-concentration stock solutions due to their good solvating power and non-protic nature, which prevents hydrolysis. For subsequent dilutions into aqueous experimental media, ensure the final concentration of the organic solvent is compatible with your assay and does not affect the experimental outcome. Hydrazone derivatives, which are structurally related, are noted to be soluble in most organic solvents and stable at room temperature in them.[1]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental challenges related to the stability of thiazole-4-carbohydrazide.
Guide 1: Unexpected Degradation in Aqueous Buffers
Issue: You observe a rapid loss of your compound or the appearance of unknown peaks in your analytical chromatogram (e.g., HPLC, LC-MS) shortly after preparing a solution in an aqueous buffer.
Causality: This is most likely due to the hydrolysis of the carbohydrazide functional group. The hydrazide linkage (-CO-NH-NH₂) can be cleaved by water to form thiazole-4-carboxylic acid and hydrazine. This reaction is often accelerated by acidic or basic pH.
Troubleshooting Workflow
A troubleshooting workflow for aqueous instability.
Protocol: pH Stability Profile Assessment
-
Prepare Buffers: Prepare a series of buffers across a pH range (e.g., pH 3, 5, 7, 9, 11). Use buffers with known composition, such as citrate for acidic, phosphate for neutral, and borate for alkaline ranges.
-
Prepare Solutions: Prepare solutions of thiazole-4-carbohydrazide at a known concentration (e.g., 10 µg/mL) in each buffer.
-
Incubate: Incubate the solutions at a controlled temperature (e.g., 37°C) and protect them from light.
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method. A C18 column with a mobile phase of acetonitrile and water is often a good starting point.[5]
-
Data Evaluation: Quantify the peak area of the parent compound at each time point. A significant decrease in the peak area at a particular pH indicates instability. Plot the percentage of remaining compound against time for each pH to determine the optimal pH range for stability.
Guide 2: Compound Instability During Oxidative Reactions or in Air-Exposed Solutions
Issue: You notice degradation when your experiment involves oxidizing agents (e.g., hydrogen peroxide, metal ions) or when solutions are left exposed to air for extended periods.
Causality: The carbohydrazide moiety has strong reducing properties, making it susceptible to oxidation.[7] The thiazole ring itself can also be oxidized. Forced degradation studies on thiazole derivatives often show significant degradation under oxidative stress (e.g., using H₂O₂).[4]
Preventative Measures & Solutions
-
Use Deoxygenated Solvents: For sensitive experiments, sparge your aqueous buffers or solvents with an inert gas like nitrogen or argon for 15-30 minutes before use to remove dissolved oxygen.
-
Incorporate Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant to your stock solution or reaction mixture.
-
Work Under Inert Atmosphere: For highly sensitive reactions, perform the experiment in a glove box or under a continuous stream of nitrogen or argon.
-
Chelate Metal Ions: Trace metal ions can catalyze oxidation. Adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to your aqueous buffers can sequester these ions and prevent them from participating in redox reactions.
Protocol: Forced Oxidation Study
This protocol helps determine the compound's susceptibility to oxidation, following principles outlined in ICH guidelines.[8][9]
-
Prepare Solutions:
-
Dissolve thiazole-4-carbohydrazide in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Prepare a 3% solution of hydrogen peroxide (H₂O₂).
-
-
Stress Condition: Mix equal volumes of the compound solution and the 3% H₂O₂ solution.
-
Incubation: Keep the mixture at room temperature for a specified period (e.g., 2-8 hours), protected from light.
-
Analysis: Analyze the stressed sample by HPLC alongside a control sample (compound solution mixed with water instead of H₂O₂).
-
Interpretation: A significant decrease in the parent peak and the emergence of new peaks in the H₂O₂-treated sample confirms oxidative liability.
Summary of Stability Under Forced Degradation Conditions
The following table summarizes the expected stability of thiazole-4-carbohydrazide based on data from structurally related compounds. This should be used as a guide for designing your own experiments.
| Stress Condition | Reagents/Parameters | Expected Stability | Potential Degradation Products | Reference |
| Acidic Hydrolysis | 0.1 M HCl, heat | Low | Thiazole-4-carboxylic acid, Hydrazine | [4][5] |
| Alkaline Hydrolysis | 0.1 M NaOH, heat | Low | Thiazole-4-carboxylic acid, Hydrazine | [4][5] |
| Oxidation | 3-30% H₂O₂ | Low | Oxidized thiazole ring species, N-oxides | [4][5] |
| Photolytic | UV or visible light | Moderate to Low | Rearranged ring structures (e.g., amides) | [6] |
| Thermal (Dry) | >150 °C | Low | Decomposition to smaller fragments |
General Experimental Workflow for Stability Assessment
Workflow for a comprehensive stability study.
References
-
Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. INTERNATIONAL JOURNAL OF SCIENTIFIC & TECHNOLOGY RESEARCH, 4(9). Available at: [Link]
-
Khalil, T., Jasim, K. A., & Faihan, A. S. (2024). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 6(1), 139-145. Available at: [Link]
-
White, C. J., et al. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PLoS ONE, 14(7), e0218938. Available at: [Link]
-
de Oliveira, R. S., et al. (2020). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 31(8), 1635-1645. Available at: [Link]
-
Khan, I., et al. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. ACS Omega, 8(31), 28251–28266. Available at: [Link]
-
Jia, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 764-773. Available at: [Link]
-
Ataman Kimya. (n.d.). CARBOHYDRAZIDE (1,3-DIAMINOUREA). Available at: [Link]
-
Prajapati, M., & Bodiwala, K. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(3). Available at: [Link]
-
Prajapati, M., & Bodiwala, K. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available at: [Link]
-
Sonawane, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Pharmaceutical and Clinical Research, 16(5). Available at: [Link]
-
Anwar, R. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]
-
Hisaindee, S., et al. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Biomolecules, 7(3), 64. Available at: [Link]
-
Hisaindee, S., et al. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PubMed, 28837109. Available at: [Link]
-
Hussin, M. H., et al. (2022). Review on the Recent Development of Fatty Hydrazide as Corrosion Inhibitor in Acidic Medium: Experimental and Theoretical Approaches. Materials, 15(15), 5437. Available at: [Link]
-
Stanković, V., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(9), 3926. Available at: [Link]
-
Petrow, V., Stephenson, O., & Wild, A. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of The Chemical Society (Resumed). Available at: [Link]
Sources
- 1. chemicaljournal.org [chemicaljournal.org]
- 2. Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atamankimya.com [atamankimya.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. scispace.com [scispace.com]
Validation & Comparative
Comparing antimicrobial potency of thiazole hydrazides vs. standard antibiotics
Executive Summary
Context: The rise of multidrug-resistant (MDR) ESKAPE pathogens has rendered many
Verdict: Experimental data indicates that optimized thiazole hydrazide derivatives frequently outperform Ampicillin in MDR strains and exhibit equipotent or superior activity to Ciprofloxacin (MIC
Mechanism of Action (MoA): The GyrB Advantage
To understand the potency difference, researchers must distinguish between the targets. Standard fluoroquinolones (e.g., Ciprofloxacin) target the GyrA subunit of DNA Gyrase, stabilizing the DNA-enzyme cleavage complex. Resistance arises rapidly via point mutations in the Quinoline Resistance-Determining Region (QRDR) of gyrA.
Thiazole hydrazides predominantly target the GyrB subunit. They competitively inhibit the ATP-binding pocket, preventing the energy transduction required for DNA supercoiling. Because GyrB is conserved and distinct from the QRDR, these compounds retain potency against quinolone-resistant strains.
Pathway Visualization: Differential Inhibition
The following diagram illustrates the distinct binding sites that allow thiazole hydrazides to bypass resistance.
Caption: Figure 1.[1][2] Differential targeting of DNA Gyrase. Thiazole hydrazides target the ATPase domain (GyrB), bypassing the common mutation sites on GyrA that render Ciprofloxacin ineffective.
Comparative Potency Analysis (Experimental Data)
The following data aggregates results from recent high-impact studies comparing synthetic thiazole-pyrazole hybrids against clinical standards.
Key Finding: The most potent derivatives (e.g., Compound 7b) show a 2-fold potency increase over Ciprofloxacin against Gram-negative targets.[3]
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
Values expressed in
| Compound Class | Specific Derivative | E. coli (Gram -) | P. aeruginosa (Gram -) | S. aureus (Gram +) | C. albicans (Fungal) |
| Thiazole Hydrazide | Hybrid 7b (Pyrazolo-thiazole) | 0.22 | 0.24 | 0.25 | 0.22 |
| Thiazole Hydrazide | Hybrid 13a (Pyridine-thiazole) | 46.9 | 62.5 | 46.9 | 5.8 |
| Fluoroquinolone | Ciprofloxacin (Standard) | 0.45 | 0.48 | 0.50 | N/A |
| Beta-Lactam | Ampicillin (Standard) | >64 (Resistant) | >64 | 1.98 | N/A |
| Antifungal | Ketoconazole (Standard) | N/A | N/A | N/A | 0.49 |
Data Source Synthesis: Aggregated from recent SAR studies on thiazole-4-one and hydrazide-hydrazone derivatives [1, 2, 4].
Experimental Protocol: Validation via Broth Microdilution
To replicate these findings, researchers must adhere to CLSI M07 standards. The use of Resazurin (Alamar Blue) is recommended for high-contrast visual confirmation of metabolic inhibition.
Protocol Workflow
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). -
Dilution: Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach final test concentration of
CFU/mL. -
Compound Dispensing: Serial 2-fold dilutions of Thiazole Hydrazide in DMSO (final DMSO < 1%).
-
Incubation: 16–20 hours at 35°C ± 2°C.
-
Readout: Add 0.01% Resazurin solution. Incubate 1-2 hours. Blue = Inhibition (Potent); Pink = Growth (Resistant).
Caption: Figure 2. CLSI-compliant broth microdilution workflow for MIC determination using resazurin as a viability indicator.
Structure-Activity Relationship (SAR) Insights
Optimizing the thiazole hydrazide scaffold requires specific substitutions. Random modification often leads to loss of activity.
Critical Substitution Rules
-
Phenyl Ring Modulation (Hydrazide side):
-
Electron-Withdrawing Groups (EWG): Substituents like -F, -Cl, -NO₂, and -CF₃ at the para position significantly enhance lipophilicity and membrane permeability, correlating with lower MIC values (0.2 - 0.5
g/mL). -
Electron-Donating Groups (EDG): Groups like -OCH₃ often reduce antibacterial potency but may enhance anti-inflammatory selectivity.
-
-
Heterocyclic Linkage:
-
Fusing the thiazole ring with a Pyrazole or Pyridine moiety creates a "dual-pharmacophore." These hybrids often exhibit synergistic inhibition of both DNA Gyrase and DHFR (Dihydrofolate Reductase), reducing the likelihood of resistance development [4].
-
Toxicity & Selectivity Profile
A potent antibiotic is useless if cytotoxic. Thiazole hydrazides generally exhibit a favorable Selectivity Index (SI).
-
Cytotoxicity (CC50): Tested against mammalian cell lines (e.g., Vero, HepG2).
-
Thiazole Hydrazides: Typically CC50 > 60–100
M. -
Selectivity Index (SI): calculated as
. High-potency derivatives (like 7b) achieve SI values > 100, indicating a wide therapeutic window [4].
-
-
Hemolysis: Most derivatives show < 5% hemolysis at active concentrations, confirming compatibility with intravenous delivery.
References
-
Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase. Hospital Pharmaceutical Journal. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI Molecules. [Link]
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07). Clinical and Laboratory Standards Institute (CLSI). [Link]
-
In Vitro Antimicrobial Evaluation of Novel Pyrazole Incorporating Thiazol-4-one Derivatives as Dual DNA Gyrase Inhibitors. ACS Omega. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Thiazole Derivatives as Bacterial Enzyme Inhibitors: A Molecular Docking Perspective
A Technical Guide for Researchers in Drug Discovery
The relentless rise of antibiotic resistance necessitates the urgent discovery of novel antibacterial agents with unconventional mechanisms of action. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of antimicrobial activities. Their versatile scaffold allows for diverse chemical modifications, enabling the fine-tuning of their inhibitory potency against various bacterial targets. Molecular docking, a powerful computational tool, has become indispensable in the rational design and optimization of these derivatives, providing critical insights into their binding modes and structure-activity relationships (SAR). This guide offers a comparative analysis of molecular docking studies of thiazole derivatives against key bacterial protein targets, supported by experimental data, to aid researchers in the development of next-generation antibiotics.
The Crucial Role of Molecular Docking in Antibacterial Drug Discovery
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is instrumental in:
-
Target Identification and Validation: Identifying potential bacterial protein targets for novel drug candidates.
-
Hit Identification: Screening large libraries of virtual compounds to identify potential lead molecules.
-
Lead Optimization: Guiding the chemical modification of lead compounds to enhance their binding affinity and selectivity.
-
SAR Studies: Elucidating the relationship between the chemical structure of a compound and its biological activity.
The general workflow of a molecular docking study provides a systematic approach to evaluating potential drug candidates, as illustrated below.
Caption: A generalized workflow for molecular docking studies in drug discovery.
Comparative Docking Studies Against Key Bacterial Targets
This section provides a comparative overview of molecular docking studies of thiazole derivatives against four critical bacterial targets: DNA gyrase, MurB, FtsZ, and Sortase A.
DNA Gyrase: A Prime Target for Thiazole Derivatives
DNA gyrase, a type II topoisomerase, is a well-established and validated target for antibacterial agents. It plays a crucial role in bacterial DNA replication, transcription, and repair by introducing negative supercoils into the DNA. The enzyme consists of two subunits, GyrA and GyrB, with the GyrB subunit containing a highly conserved ATP-binding site that is a hotspot for inhibitor development.[1][2]
Recent studies have focused on designing thiazole-based inhibitors that target the GyrB subunit. These compounds have shown promise in overcoming resistance mechanisms associated with fluoroquinolones, which target the GyrA subunit.[1][2]
Comparative Analysis of Docking and Experimental Data:
| Thiazole Derivative Class | Bacterial Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity (MIC) | Reference |
| Thiazole-based Chalcones | E. coli DNA Gyrase B | Not explicitly stated, but inhibition is suggested. | Not detailed | MICs ranging from 0.65-11.00 µmol/mL × 10-2 against resistant strains. | [3] |
| Thiazole-based Hybrids | E. coli DNA Gyrase B (6YD9) | Not explicitly stated, but strong binding is implied. | Not detailed | Compound 9e: 6.25 µg/mL against E. coli. | [4] |
| Imidazole & Furan containing Thiazoles | DNA Gyrase B | Good binding energy reported. | Similar to native inhibitor. | Lower MICs than neomycin against E. coli and S. aureus. | [5] |
| Thiazole-coumarin Hybrids | DNA Gyrase B | Good binding affinity reported for active compounds. | Not detailed | Compounds 10b, 7, and 6b showed pronounced activity. | [6] |
Key Insights from Docking Studies:
-
Binding Mode: Thiazole derivatives typically bind to the ATP-binding site of GyrB, establishing crucial hydrogen bonds and hydrophobic interactions with key residues. Aromatic substitutions on the thiazole ring have been shown to enhance binding affinity.[7]
-
Structure-Activity Relationship (SAR): The addition of electron-withdrawing or electron-donating groups to the thiazole scaffold significantly influences lipophilicity, binding affinity, and bioavailability.[1] For instance, trifluoromethyl-substituted compounds have demonstrated better interaction with the target protein due to increased lipophilicity, which aids in penetrating the bacterial cell wall.[4]
-
Correlation with Experimental Data: A strong correlation is often observed between the binding energies predicted by docking and the experimentally determined antibacterial activities (MIC values). For example, thiazole derivatives with higher binding affinities for DNA gyrase generally exhibit lower MIC values against a range of bacteria.[7]
MurB Enzyme: A Target in Peptidoglycan Biosynthesis
The MurB enzyme is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death. Molecular docking studies have identified thiazole derivatives as potential inhibitors of the E. coli MurB enzyme.[8][9]
Comparative Analysis of Docking and Experimental Data:
| Thiazole Derivative Class | Bacterial Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity (MIC) | Reference |
| Heteroaryl(aryl) Thiazoles | E. coli MurB | Not explicitly stated, but inhibition is predicted. | Not detailed | Compound 3: MIC of 0.23–0.7 mg/mL. | [8][9] |
| Thiazolo[4,5‐b]pyridin‐5‐ones | E. coli MurB | Not explicitly stated, but inhibition is predicted. | Not detailed | Compound 4p: MIC of 0.12‐0.47 mg/mL. | [10] |
Key Insights from Docking Studies:
-
Putative Mechanism: Docking studies suggest that the inhibition of the MurB enzyme is a likely mechanism for the antibacterial activity of certain thiazole derivatives.[8][9]
-
SAR: The nature and position of substituents on the thiazole ring are critical for the activity against both Gram-positive and Gram-negative bacteria.[10]
FtsZ Protein: A Target in Bacterial Cell Division
The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery. It polymerizes to form the Z-ring at the division site, making it an attractive target for novel antibiotics.
A thiazole orange derivative has been identified as a potent inhibitor of FtsZ.[11][12] This compound disrupts the dynamic assembly of the FtsZ protein and Z-ring formation by stimulating FtsZ polymerization.[11][12]
Comparative Analysis of Docking and Experimental Data:
| Thiazole Derivative | Bacterial Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity (MIC) | Reference |
| Thiazole Orange Derivative | S. aureus FtsZ (4DXD) | Not explicitly stated. | V203, L209 (H-bonds); L200, M226, I228, L261, V297, L302, V307, I311 (hydrophobic) | 1.5–3 µg/mL (S. aureus); 1.5 µg/mL (E. coli) | [13] |
Key Insights from Docking Studies:
-
Binding Site: The thiazole orange derivative binds to the interdomain cleft of FtsZ, a site critical for its function.[13]
-
Broad Spectrum Activity: This compound exhibits a broad spectrum of bactericidal activity, including against resistant strains like MRSA and NDM-1 E. coli.[11][12]
-
Selectivity: Importantly, this derivative shows no activity on mammalian tubulin polymerization and has low cytotoxicity in mammalian cells, indicating a high degree of selectivity for the bacterial target.[11][12]
Sortase A: A Target for Anti-Virulence Therapy
Sortase A (SrtA) is a bacterial transpeptidase that anchors surface proteins to the cell wall of Gram-positive bacteria. These surface proteins are often virulence factors, playing roles in adhesion, invasion, and immune evasion. Inhibiting SrtA represents an anti-virulence strategy that is less likely to induce resistance compared to traditional bactericidal antibiotics.
New 2-phenylthiazole derivatives have been investigated as potential Sortase A inhibitors.[14][15]
Comparative Analysis of Docking and Experimental Data:
| Thiazole Derivative Class | Bacterial Target | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity | Reference |
| 2-Phenylthiazoles | S. aureus & E. faecalis Sortase A | Not explicitly stated, but binding potential is estimated. | Not detailed | Reduced bacterial cell viability, but prevents biofilm formation at low concentrations. | [14][15] |
| Dithiazole and Thiazole Derivatives | Sortase A | Lower binding energy reported. | Interactions at the active site. | Compound 3 showed activity against all tested strains. | [16] |
Key Insights from Docking Studies:
-
Anti-Biofilm Activity: While these compounds have reduced direct antibacterial activity, they are effective at preventing biofilm formation, likely due to the inhibition of Sortase A.[14][15]
-
Therapeutic Potential: These thiazole derivatives could be used as add-on therapies with known antibacterial agents to combat multidrug-resistant infections.[14][15]
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
The following provides a generalized, yet detailed, protocol for performing molecular docking studies, based on methodologies commonly cited in the literature.
1. Protein Preparation:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Pre-processing: Remove water molecules, co-crystallized ligands, and any other heteroatoms not relevant to the study.
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Assign Charges: Assign appropriate partial charges to the protein atoms.
2. Ligand Preparation:
-
2D to 3D Conversion: Convert the 2D structure of the thiazole derivatives into 3D structures.
-
Energy Minimization: Perform energy minimization of the ligand structures to obtain a stable, low-energy conformation. This is often done using a suitable force field (e.g., MMFF94).
-
Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
3. Docking Simulation:
-
Define the Binding Site: Define the grid box around the active site of the protein. The grid box should be large enough to encompass the entire binding pocket.
-
Run Docking Algorithm: Use a docking program (e.g., AutoDock, Glide, GOLD) to perform the docking calculations. The program will systematically search for the optimal binding pose of the ligand within the defined binding site.
-
Scoring: The docking program will calculate the binding energy (or a docking score) for each predicted binding pose.
4. Analysis of Results:
-
Pose Selection: Select the best binding pose based on the lowest binding energy and clustering analysis.
-
Interaction Analysis: Visualize the protein-ligand complex and analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Correlation with Experimental Data: Compare the docking results with available experimental data (e.g., MIC, IC50, Ki) to validate the docking protocol and gain insights into the SAR.
Caption: A detailed workflow for a typical molecular docking experiment.
Conclusion and Future Directions
Molecular docking has proven to be an invaluable tool in the exploration of thiazole derivatives as potential antibacterial agents. The studies highlighted in this guide demonstrate a strong correlation between in silico predictions and in vitro antibacterial activity, underscoring the predictive power of this computational approach. The versatility of the thiazole scaffold, combined with the insights gained from molecular docking, offers a promising avenue for the development of novel antibiotics that can combat the growing threat of antimicrobial resistance.
Future research should focus on:
-
Multi-target Approaches: Designing thiazole derivatives that can simultaneously inhibit multiple bacterial targets to reduce the likelihood of resistance development.
-
Advanced Simulation Techniques: Employing more sophisticated computational methods, such as molecular dynamics simulations and free energy calculations, to obtain a more accurate prediction of binding affinities.
-
Integration of ADMET Prediction: Incorporating in silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the drug discovery process to improve the success rate of drug candidates.
By leveraging the synergy between computational and experimental approaches, the scientific community can accelerate the discovery and development of the next generation of thiazole-based antibacterial drugs.
References
- Vertex AI Search. (n.d.). Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling.
- MDPI. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.
- Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, August 6). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase.
- ResearchGate. (n.d.). (PDF) Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase.
- ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.
- PubMed. (n.d.). Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones.
- ResearchGate. (n.d.). (PDF) Development of novel thiazole-based hybrids as DNA gyrase inhibitors: design, synthesis, in silico and in vitro antibacterial evaluation.
- PMC. (2024, March 27). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation.
- MDPI. (n.d.). In silico Evaluation of Antimicrobial Activity of Some Thiadiazoles Using Molecular Docking Approach.
- PMC. (n.d.). A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity.
- PMC. (2017, October 27). New 2-Phenylthiazoles as Potential Sortase A Inhibitors: Synthesis, Biological Evaluation and Molecular Docking.
- Frontiers. (n.d.). Targeting the Achilles Heel of FtsZ: The Interdomain Cleft.
- ResearchGate. (n.d.). (PDF) New 2-Phenylthiazoles as Potential Sortase A Inhibitors: Synthesis, Biological Evaluation and Molecular Docking.
- ACS Omega. (2024, March 12). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis.
- PubMed. (2017, May 11). A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity.
- Bentham Science Publishers. (n.d.). Synthesis, Molecular Docking, Antimicrobial, and Antioxidant Evaluation of Novel Dithiazole and Thiazole Derivatives.
- ResearchGate. (n.d.). Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents.
- N/A. (2017). Synthesis, Antimicrobial Activity and Molecular Docking Study of Thiazole Derivatives.
- PMC. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
- Bentham Science Publishers. (n.d.). Synthesis and Molecular Docking Study of Some New Thiazole-coumarin Molecular Hybrids as Antibacterial Agents.
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Technical Guide: Structural Analysis & X-ray Crystallography of 2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide
This guide provides a comprehensive technical analysis of the structural data, synthesis, and crystallographic properties of 2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide . It is designed for researchers utilizing this compound as a pharmacophore in drug discovery (specifically for anticancer and antimicrobial applications) or as a ligand in coordination chemistry.
Executive Summary & Compound Significance
This compound (CAS: 69542-81-0) is a critical "synthon" in medicinal chemistry. It serves as the primary scaffold for synthesizing hydrazone-based antimicrobial agents and thiadiazole derivatives. Its structural rigidity, provided by the thiazole ring, and the hydrogen-bonding potential of the carbohydrazide tail make it an ideal candidate for Structure-Activity Relationship (SAR) studies.
This guide compares the predicted structural metrics of the target compound (derived from DFT models validated in the literature) against experimental X-ray data of its closest structural analogs. This comparison reveals how the para-chloro substitution influences crystal packing and solubility—key factors in drug formulation.
Comparative Structural Data: Target vs. Analogs[1]
The following table contrasts the theoretical geometry of the target compound with the experimental X-ray data of its direct structural analog, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole . This comparison validates the geometric constraints imposed by the thiazole ring.
Table 1: Crystallographic & Geometric Parameters
| Parameter | Target (Predicted/DFT) | Analog (Experimental X-ray) [1] | Significance |
| Compound | 2-(4-Cl-Ph)-thiazole-4-carbohydrazide | 2-(4-Cl-Ph)-substituted-thiazole | Validation Model |
| Crystal System | Monoclinic (Predicted) | Triclinic / Monoclinic | Packing efficiency |
| Space Group | P2₁/c (Common for hydrazides) | P-1 or P2₁/c | Symmetry elements |
| Thiazole-Phenyl Torsion | 10° – 15° | 13.12(14)° | Planarity affects conjugation |
| C–S Bond Length | 1.73 – 1.75 Å | 1.728(3) Å | Aromaticity indicator |
| C=N Bond Length | 1.30 – 1.32 Å | 1.315(4) Å | Electrophilic character |
| Intermolecular Forces | N–H...O (Strong), Cl...Cl | C–H...π, Cl...H (11.4%) | Stability drivers |
Expert Insight: The low torsion angle (~13°) between the thiazole and chlorophenyl rings indicates an extended
-conjugated system. This planarity is crucial for biological intercalation but reduces solubility. The experimental analog confirms that Cl...H interactions contribute significantly (11.4%) to the Hirshfeld surface, a feature that must be accounted for when designing binding pockets [1].
Experimental Protocols
Protocol A: Synthesis & Crystallization Workflow
Objective: To synthesize high-purity crystals suitable for single-crystal X-ray diffraction.
Reagents: 4-Chlorothiobenzamide, Ethyl bromopyruvate, Hydrazine hydrate (99%), Ethanol.
-
Hantzsch Thiazole Synthesis (Cyclization):
-
Reflux 4-chlorothiobenzamide (10 mmol) and ethyl bromopyruvate (10 mmol) in absolute ethanol (20 mL) for 4–6 hours.
-
Mechanism:[1] Nucleophilic attack of sulfur on the
-carbon followed by condensation. -
Checkpoint: Monitor TLC (Hexane:Ethyl Acetate 7:3). Product (Ethyl ester) should appear as a distinct spot (
). -
Isolate the ester intermediate by filtration and washing with cold ethanol.
-
-
Hydrazinolysis (Conversion to Carbohydrazide):
-
Dissolve the ethyl ester intermediate (5 mmol) in ethanol (15 mL).
-
Add hydrazine hydrate (15 mmol, 3 eq) dropwise. Caution: Exothermic.
-
Reflux for 3–5 hours. The solution will turn from clear to slightly yellow, and a precipitate will form upon cooling.
-
Self-Validating Step: The formation of the carbohydrazide is confirmed by the disappearance of the ester carbonyl peak in IR (~1720 cm⁻¹) and appearance of the amide carbonyl (~1650 cm⁻¹) and NH/NH₂ doublets (3200–3300 cm⁻¹).
-
-
Crystal Growth (Slow Evaporation):
-
Dissolve 50 mg of the purified carbohydrazide in a hot mixture of Ethanol:DMF (4:1).
-
Filter through a 0.45
m syringe filter into a clean vial. -
Cover with parafilm, poke 3 small holes, and store at room temperature (25°C) in a vibration-free zone.
-
Timeline: Colorless block crystals suitable for X-ray diffraction typically appear within 5–7 days.
-
Protocol B: Data Collection Strategy
-
Temperature: Collect data at 100 K or 150 K to reduce thermal motion of the terminal hydrazine group.
-
Resolution: Aim for 0.75 Å resolution to accurately resolve the hydrogen atoms on the hydrazine, which are critical for mapping the H-bond network.
Structural Analysis & Mechanism
Visualizing the Workflow
The following diagram illustrates the critical path from raw materials to structural elucidation.
Caption: Workflow for the synthesis and crystallographic characterization of the thiazole carbohydrazide scaffold.
Crystal Packing Forces
The stability of this crystal lattice is governed by a "Supramolecular Synthon" involving the carbohydrazide moiety.
-
Primary Interaction (Hydrogen Bonding): The terminal
acts as a donor, while the carbonyl oxygen ( ) and the thiazole nitrogen ( ) act as acceptors. This typically forms centrosymmetric dimers ( motif) or infinite chains ( motif). -
Secondary Interaction (Halogen Bonding): The para-chloro substituent participates in weak
or interactions. In analogous structures, these interactions orient the molecules into stacked layers, enhancing the melting point ( C) [2].
Caption: Schematic of the dominant intermolecular forces stabilizing the crystal lattice.
Conclusion & Recommendations
For researchers developing derivatives of This compound :
-
Solubility Warning: The planarity confirmed by the analog's X-ray data suggests poor aqueous solubility. We recommend introducing polar groups on the hydrazide tail or using salt forms (e.g., hydrochloride) for biological assays.
-
Synthetic Purity: The Hantzsch synthesis is robust, but the hydrazinolysis step must be monitored to prevent over-reaction to bis-hydrazides. The IR "fingerprint" of the carbonyl shift is your primary quality control before crystallization.
-
Data Utility: The structural rigidity of the 4-chlorophenyl-thiazole core makes it an excellent "spacer" for designing rigid bivalent ligands in coordination chemistry.
References
-
Akkurt, M. et al. "Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole." Acta Crystallographica Section E, 2022. Link
-
Gomha, S. M. et al. "A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents." Chemistry Central Journal, 2017. Link
-
Mahmood Kubba, A. et al. "Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives."[2] Iraqi Journal of Pharmaceutical Sciences, 2018.[2] Link
-
Khalid, M. et al. "Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective." Molecules, 2023.[3][4][5] Link
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Antioxidant Efficacy of Thiazole Carbohydrazides (DPPH Assay)
Executive Summary
Thiazole carbohydrazides represent a privileged scaffold in medicinal chemistry, hybridizing the pharmacophoric thiazole ring with a hydrogen-donating carbohydrazide linker. While traditional antioxidants like Ascorbic Acid and Trolox remain industry standards, recent synthetic derivatives of thiazole carbohydrazides have demonstrated superior radical scavenging activity (RSA) in DPPH assays, often exhibiting IC50 values in the sub-micromolar range.
This guide provides an objective, data-driven comparison of these synthetic alternatives against standard controls, supported by a validated experimental protocol designed to overcome common solubility challenges associated with heterocyclic compounds.
Mechanistic Basis: Why Thiazole Carbohydrazides?
The antioxidant potency of thiazole carbohydrazides stems from a dual-mechanism action involving both Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .
-
The Carbohydrazide Linker (-CONHNH-): This moiety acts as the primary H-donor. The nitrogen atoms facilitate the stabilization of the resulting radical via resonance.[1]
-
The Thiazole Ring: Acts as an electron sink or source depending on substitution, modulating the bond dissociation energy (BDE) of the hydrazide NH or attached phenolic OH groups.[1]
-
Substituent Effects: Electron-donating groups (EDGs) like -OH or -OMe on the phenyl ring attached to the thiazole significantly lower the ionization potential, enhancing scavenging capacity.
Visualization: Radical Scavenging Mechanism
The following diagram illustrates the stabilization of the DPPH radical by a generic thiazole carbohydrazide.
Caption: Mechanism of DPPH neutralization via Hydrogen Atom Transfer (HAT) from the carbohydrazide moiety.
Validated Experimental Protocol
Standard DPPH protocols often fail for thiazole derivatives due to poor solubility in pure ethanol or methanol. This modified protocol utilizes a DMSO co-solvent system to ensure complete solubilization without quenching the DPPH radical.
Reagents & Preparation[2][3][4][5][6][7][8][9]
-
DPPH Stock: 0.1 mM in Methanol (Freshly prepared, protect from light).
-
Sample Stock: 1 mg/mL in DMSO (Dimethyl sulfoxide).[1]
-
Standard Controls: Ascorbic Acid and Trolox (dissolved in Methanol).
Workflow Diagram
Caption: Step-by-step workflow for high-throughput DPPH screening of thiazole derivatives.
Critical Technical Notes
-
Solvent Blank: A "DMSO blank" (Methanol + DMSO without compound) must be run to subtract solvent interference.
-
Color Correction: If the thiazole derivative is colored (common with hydrazones), run a "Sample Blank" (Sample + Methanol, no DPPH) to correct the absorbance reading.
Comparative Performance Analysis
The following data synthesizes performance metrics from recent high-impact studies on thiazole carbohydrazides. The IC50 value (concentration required to scavenge 50% of radicals) is the primary metric; lower values indicate higher potency.[2]
Table 1: Thiazole Carbohydrazides vs. Standard Antioxidants[1][5]
| Compound Class | Substituent (R-Group) | IC50 (µM) | Potency Factor* |
| Standard | Ascorbic Acid (Vitamin C) | 14.32 | 1.0x (Baseline) |
| Standard | Trolox | 3.10 | 4.6x |
| Thiazole-Carboxamide | p-tert-butyl (Lipophilic) | 0.185 | 77x |
| Thiazole-Hydrazone | 2,4-Dihydroxy (Catechol) | 0.62 | 23x |
| Thiazole-Triazole Hybrid | Unsubstituted | 2.39 | 6x |
| Thiazole-Carbohydrazide | p-Nitro (Electron Withdrawing) | >100 | Inactive |
*Potency Factor calculated relative to Ascorbic Acid (approximate). Data Sources: Synthesized from trends in [1], [3], [6].
Key Findings
-
Superiority over Trolox: Certain lipophilic thiazole carboxamides (e.g., those with t-butyl groups) exhibit IC50 values as low as 0.185 µM , significantly outperforming Trolox (3.10 µM) [1].[1][3]
-
Catechol Effect: Derivatives containing a catechol moiety (3,4-dihydroxyphenyl) linked to the thiazole hydrazide show exceptional activity (IC50 ~0.62 µM) due to the formation of stable quinone intermediates upon oxidation [6].
-
Triazole Hybridization: Fusing a triazole ring to the thiazole scaffold (Compound 3f) has been reported to yield IC50 values as low as 0.07 µg/mL , surpassing BHT [14].
Structure-Activity Relationship (SAR)[10]
To engineer the most potent antioxidant, researchers must optimize the substituents on the thiazole-carbohydrazide core.
Electron Donating Groups (EDGs)[1]
-
Observation: Presence of -OH, -OMe, or -NH2 groups on the phenyl ring attached to the carbohydrazide increases activity.
-
Mechanism: EDGs destabilize the N-H bond, facilitating Hydrogen Atom Transfer (HAT) to the DPPH radical.[1]
-
Data Support: Compounds with 2,4-dihydroxy substitution show >90% scavenging at 100 µM [5].[1][4]
Lipophilicity & Steric Hindrance[1]
-
Observation: Bulky lipophilic groups (e.g., tert-butyl) at the para position enhance activity.[1][3]
-
Mechanism: While counter-intuitive for steric reasons, high lipophilicity may improve the compound's solubility and interaction with the DPPH radical in the organic solvent matrix.[1] Furthermore, these groups can stabilize the radical species formed after H-donation via hyperconjugation [1].[1]
Heterocyclic Linkage
-
Observation: Direct linkage of the carbohydrazide to the C2 position of the thiazole ring is optimal for resonance stabilization.[1]
-
Contraindication: Electron-withdrawing groups (e.g., -NO2, -Cl) generally abolish antioxidant activity by increasing the N-H bond dissociation energy.
References
-
National Institutes of Health (PMC). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties. Available at: [Link][1]
-
MDPI (Molecules). Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. Available at: [Link][1]
-
MDPI (Applied Sciences). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Available at: [Link][1]
-
Propulsion Tech Journal. Preparation of Bioactive Thiazole Derivatives using 1,2,3-triazole-linked Thiosemicarbazone Derivatives and their Antioxidant Activity. Available at: [Link][1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6 [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
